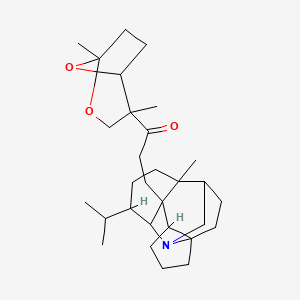

Codaphniphylline

Description

Codaphniphylline (B1170142) is a naturally occurring alkaloid found in certain species of the Daphniphyllum genus. documentsdelivered.comnih.gov This genus is the sole member of the Daphniphyllaceae family and comprises approximately 30 species of dioecious evergreen trees and shrubs primarily distributed in East and Southeast Asia. mdpi.com

Specifically, this compound has been isolated from the branches and leaves of Daphniphyllum macropodum, a species native to Japan, China, and Korea that is well-regarded for its rhododendron-like foliage. acs.orgnih.govresearchgate.netpsu.edu It has also been identified in Daphniphyllum longeracemosum. The presence of this compound in these plants is part of a complex mixture of related alkaloids, the composition of which can vary between different species and even different parts of the same plant.

The study of Daphniphyllum alkaloids has a rich history, beginning with the first isolation of a member of this family in 1909. However, it was the pioneering work in the 1960s that led to a surge in interest in these compounds. During this period, the structures of several key alkaloids, including daphniphylline (B78742) and this compound, were elucidated. documentsdelivered.com

The structural determination of this compound was a notable achievement, accomplished through comparative analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectra with those of the closely related daphniphylline. documentsdelivered.com The structural assignment was further solidified by the chemical transformation of daphniphylline into this compound, confirming their intimate chemical relationship. documentsdelivered.com This early work laid the foundation for decades of subsequent research into the synthesis and biological potential of this complex family of natural products.

This compound is classified as a daphniphylline-type alkaloid, a major group within the broader Daphniphyllum alkaloid family. These alkaloids are characterized by a complex, fused polycyclic ring system. The intricate three-dimensional architecture of these molecules has made them attractive targets for total synthesis, a challenging endeavor that pushes the boundaries of modern organic chemistry.

The importance of this compound lies in its close structural relationship to daphniphylline, one of the most prominent members of the family. They share the same core pentacyclic skeleton, a feature that is central to the daphniphylline-type alkaloids. The study of their subtle structural differences has provided valuable insights into the biosynthetic pathways of these complex molecules and has spurred the development of novel synthetic strategies.

Below is a table comparing the key properties of this compound and daphniphylline:

| Property | This compound | Daphniphylline |

| Molecular Formula | C30H47NO3 | C30H47NO3 |

| Molecular Weight | 469.7 g/mol | 469.7 g/mol |

| Core Structure | Pentacyclic | Pentacyclic |

| Key Structural Feature | The exact stereochemistry and connectivity of the side chain differ slightly from daphniphylline, as determined by spectroscopic analysis and chemical correlation. | A well-characterized daphniphylline-type alkaloid with a defined stereochemistry. |

Properties

Molecular Formula |

C30H47NO3 |

|---|---|

Molecular Weight |

469.7 g/mol |

IUPAC Name |

1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)propan-1-one |

InChI |

InChI=1S/C30H47NO3/c1-19(2)21-9-13-27(4)20-8-15-29-12-6-7-22(29)30(27,25(21)31(29)17-20)16-10-23(32)26(3)18-33-28(5)14-11-24(26)34-28/h19-22,24-25H,6-18H2,1-5H3 |

InChI Key |

REKWVHVBDQXQLB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CCC(=O)C6(COC7(CCC6O7)C)C)C |

Origin of Product |

United States |

Advanced Methodologies for the Isolation and Structural Elucidation of Codaphniphylline

Systematic Protocols for Compound Isolation from Biological Sources

Codaphniphylline (B1170142) is a naturally occurring alkaloid isolated from various species of the genus Daphniphyllum. rsc.org It has been identified in the leaves, stems, and bark of plants such as Daphniphyllum macropodum and Daphniphyllum calycinum. sci-hub.ruacs.org The isolation of this compound from these biological matrices is a meticulous process that involves several stages of extraction and purification.

The general protocol commences with the collection and processing of the plant material. Tissues are often freeze-dried and ground to a fine powder to maximize the surface area for solvent extraction. biorxiv.org An organic solvent, typically methanol, is used to extract the crude mixture of alkaloids and other secondary metabolites from the plant homogenate. biorxiv.org

Following extraction, the crude extract undergoes a series of purification steps. An initial acid-base extraction can be employed to separate the basic alkaloids from neutral and acidic compounds. The resulting alkaloid-rich fraction is then subjected to various chromatographic techniques. A common method involves column chromatography on a silica (B1680970) gel stationary phase. For instance, a specific protocol describes eluting a fraction with a solvent system of ethyl acetate, methanol, and diethylamine (B46881) (100:1:0.1) to yield purified this compound. acs.org Further purification may be achieved using size-exclusion chromatography, such as with a Sephadex LH-20 column, to separate compounds based on their molecular size. acs.org

This systematic approach, combining solvent extraction and multiple chromatographic separations, is essential for isolating this compound in sufficient purity for comprehensive structural analysis. acs.orgbiorxiv.org

High-Resolution Spectroscopic Techniques for Comprehensive Structural Characterization

The determination of this compound's complex, cage-like structure relies on the application of several high-resolution spectroscopic methods. sci-hub.ru The initial structural assignment was heavily dependent on its chemical correlation with daphniphylline (B78742), a related alkaloid whose structure was confirmed by X-ray diffraction studies. sci-hub.ruresearchgate.net Modern analyses utilize a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography to unambiguously define its connectivity and stereochemistry. researchgate.netacs.org

NMR spectroscopy is the cornerstone for elucidating the intricate carbon skeleton and relative stereochemistry of Daphniphyllum alkaloids like this compound. researchgate.net A suite of 1D and 2D NMR experiments is required to piece together the molecular puzzle.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and chemical environment of protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

2D NMR: Two-dimensional NMR techniques are critical for establishing the atomic connections within the molecule. acs.orgresearchgate.net

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms, allowing for the tracing of proton-proton spin systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to, providing definitive C-H bond assignments. researchgate.net

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments are crucial for determining the relative stereochemistry. They identify protons that are close to each other in space, regardless of whether they are connected through bonds. The presence of a NOE or ROE correlation between specific protons confirms their spatial proximity, allowing for the assignment of relative configurations at stereocenters. acs.org

| NMR Experiment | Purpose in this compound Structural Elucidation |

|---|---|

| ¹H NMR | Identifies all proton signals and their multiplicities. |

| ¹³C NMR / DEPT | Identifies all carbon signals and distinguishes between CH₃, CH₂, CH, and quaternary carbons. |

| ¹H-¹H COSY | Establishes proton-proton connectivities to map out spin systems. |

| HSQC | Correlates each proton to its directly attached carbon atom. |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons to assemble the complete carbon skeleton. uni-bayreuth.de |

| NOESY/ROESY | Reveals through-space proton proximities to determine the relative stereochemistry of the molecule. acs.org |

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound. sci-hub.ru High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion. acs.org This precision allows for the unambiguous determination of the molecular formula, which is the first step in any structural elucidation.

Modern analytical workflows often employ a coupled technique known as High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (HR-LC-MS/MS). biorxiv.orguni-tuebingen.de

Liquid Chromatography (LC): The LC component separates this compound from other alkaloids or impurities in the sample prior to its introduction into the mass spectrometer. A typical method might use a C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) bicarbonate) and an organic solvent (e.g., methanol). biorxiv.org

Tandem Mass Spectrometry (MS/MS): In this technique, the isolated molecular ion of this compound is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions. Analyzing the fragmentation pattern provides valuable clues that can be used to confirm the proposed structure and identify specific substructures within the molecule.

| Technique | Information Obtained for this compound |

|---|---|

| HRMS (e.g., HREIMS, HR-ESI-MS) | Provides a highly accurate mass of the molecular ion, enabling the determination of the exact molecular formula (C₂₅H₃₅NO₄). acs.org |

| LC-MS | Separates this compound from complex mixtures and confirms its molecular weight. biorxiv.org |

| MS/MS | Generates a characteristic fragmentation pattern that serves as a structural fingerprint and helps confirm connectivity. |

While NMR provides the relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute and relative stereochemistry of a crystalline compound. acs.orgresearchgate.net In the initial studies of Daphniphyllum alkaloids, the structure of daphniphylline was unambiguously established by single-crystal X-ray analysis of its derivatives. sci-hub.ruresearchgate.net The structure of this compound was then firmly established through chemical correlation, specifically by the chemical transformation of daphniphylline into this compound. researchgate.net

This correlation proved that this compound shares the same core stereochemical framework as daphniphylline. sci-hub.ru For many other Daphniphyllum alkaloids, direct X-ray crystallographic analysis remains the gold standard for structural confirmation, providing an unequivocal 3D representation of the molecule and solidifying the assignments made through spectroscopic methods. acs.orgsogang.ac.kr The successful total synthesis of (+)-Codaphniphylline further corroborates the assigned structure and absolute configuration. sci-hub.ruacs.org

Strategies and Methodologies in the Total Chemical Synthesis of Codaphniphylline

Overview of Total Synthesis Achievements for (+)-Codaphniphylline

The pursuit of the total synthesis of Daphniphyllum alkaloids has been a long-standing endeavor, spurred by their complex structures. A landmark achievement in this area was the first total synthesis of (+)-codaphniphylline by the research group of Clayton H. Heathcock in 1995. acs.org This seminal work laid the groundwork for future synthetic efforts toward this and related alkaloids.

Following this initial success, other research groups have also reported total syntheses of molecules within the broader Daphniphyllum family, sometimes utilizing different strategic approaches. researchgate.net For instance, a concise enantioselective total synthesis of a related alkaloid, (-)-daphenylline, was achieved in 14 steps, highlighting the ongoing innovation in the field. researchgate.netrsc.org These accomplishments are significant as they not only demonstrate the power of modern synthetic methods but also provide a crucial supply of these complex molecules, which are often available in only scarce amounts from their natural sources. youtube.com The various successful syntheses have become a showcase for creative solutions to complex chemical problems.

Retrosynthetic Disconnections and Key Strategic Approaches

The design of a successful synthesis for a molecule as complex as codaphniphylline (B1170142) hinges on a carefully planned retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, synthetically accessible precursors. Key strategies often involve either building the core framework through the assembly of several fragments or constructing the rings in a stepwise fashion.

Multi-Component Coupling and Fragment Assembly

The assembly of multiple molecular fragments in a single operation, known as a multi-component coupling or reaction, is a powerful strategy for rapidly building molecular complexity. nih.govmdpi.com This approach is highly efficient as it can form several bonds in one pot. In the context of the broader Daphniphyllum alkaloid family, a "triply convergent, tandem Michael addition-enolate alkylation" has been described, showcasing the assembly of three components to create a complex intermediate. acs.org

Convergent Synthesis Pathways

A convergent synthesis involves the independent preparation of several key intermediates that are later combined to form the final product. This approach is generally more efficient and higher-yielding than a linear synthesis where the molecule is assembled step-by-step from a single starting material. researchgate.net The synthesis of related Daphniphyllum alkaloids, such as himalensine A, has explicitly utilized a highly convergent strategy. researchgate.net This involved an amide coupling/Michael addition/allylation/ring-closing metathesis sequence to rapidly construct the core structure. researchgate.net

Stereoselective and Diastereoselective Transformations in Complex Framework Construction

Creating the correct three-dimensional arrangement of atoms (stereochemistry) is one of the greatest challenges in synthesizing complex natural products like this compound, which has numerous stereocenters. The use of stereoselective and diastereoselective reactions is therefore paramount.

Asymmetric Reduction Methodologies (e.g., Noyori Asymmetric Reduction)

Asymmetric reductions are vital for setting specific stereocenters with high fidelity. The Noyori asymmetric hydrogenation, which earned Ryōji Noyori a share of the 2001 Nobel Prize in Chemistry, is a premier example of this type of transformation. In the landmark total synthesis of (+)-codaphniphylline, the route commenced with a Noyori asymmetric reduction of methyl 2-oxocyclopentanecarboxylate. acs.org This key step established the first stereocenter of the molecule, yielding the trans-β-hydroxy ester with high enantiomeric excess (93% ee), which was crucial for controlling the stereochemistry of the subsequent steps. acs.org

Stereocontrolled Alkylations (e.g., Frater-Seebach Alkylation)

Stereocontrolled alkylations are essential for forming carbon-carbon bonds with a defined spatial orientation. The Frater-Seebach alkylation is a reliable method for achieving diastereoselective alkylation of β-hydroxy esters. This methodology was also a key component of Heathcock's synthesis of (+)-codaphniphylline. acs.org Following the initial Noyori reduction, the resulting β-hydroxy ester was subjected to a Frater-Seebach alkylation using homogeranyl iodide. This reaction proceeded with high diastereoselectivity, producing the desired alkylated products in a 15:1 ratio, thereby installing another critical piece of the molecular framework with the correct relative stereochemistry. acs.org

Cyclization Reactions for Polycyclic Core Formation

The construction of the complex polycyclic core of this compound and related alkaloids hinges on the strategic application of powerful cyclization reactions. These reactions are instrumental in assembling the multiple rings of the core skeleton in a controlled and efficient manner.

Intramolecular Friedel-Crafts Cyclization: This classical carbon-carbon bond-forming reaction has been employed in the synthesis of Daphniphyllum alkaloids to construct aromatic-containing ring systems. For instance, in the total synthesis of the related alkaloid (-)-daphenylline, an intramolecular Friedel-Crafts acylation was a key step in closing one of the rings of the hexacyclic core. rsc.orgacs.org This strategy involves the cyclization of a carboxylic acid or its derivative onto an aromatic ring, typically promoted by a Lewis acid or a strong protic acid, to form a new ring fused to the aromatic system. scispace.comnih.gov While direct application to this compound's core is less documented, its utility in constructing key intermediates with fused ring systems highlights its potential in strategies targeting this compound's unique architecture.

[3+2] Cycloaddition: The [3+2] cycloaddition is a powerful tool for the construction of five-membered rings, a common structural motif in Daphniphyllum alkaloids. This type of reaction involves the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form a five-membered heterocycle or carbocycle. mdpi.com In the context of Daphniphyllum alkaloid synthesis, tandem double intramolecular [4+2]/[3+2] cycloadditions of nitroalkenes have been utilized to construct the pentacyclic core structure of daphnilactone B. Nitrone-olefin [3+2] cycloadditions have also been explored for the synthesis of the central tricyclic spiro-ring structure of calyciphylline A-type alkaloids. nih.gov These strategies showcase the potential of [3+2] cycloadditions to forge key heterocyclic and carbocyclic rings within the intricate framework of this compound.

Mannich-type Reactions: The Mannich reaction, a three-component condensation involving an amine, a non-enolizable aldehyde, and an enolizable carbonyl compound, is a cornerstone in the synthesis of nitrogen-containing compounds, including alkaloids. In the context of Daphniphyllum alkaloid synthesis, a complexity-building Mannich reaction was a key feature in the total synthesis of (-)-daphlongamine H, a calyciphylline B-type alkaloid. This reaction rapidly assembles a significant portion of the target's molecular complexity in a single step. The aza-Cope/Mannich cascade reaction has also proven to be a robust method for constructing pyrrolidine-containing ring systems found in various alkaloids.

Oxidative and Reductive Manipulations

The precise control of oxidation states at various positions of the molecular framework is crucial for the successful total synthesis of this compound. Strategic oxidative and reductive manipulations are employed to introduce, remove, or interconvert functional groups, paving the way for subsequent bond-forming reactions or to achieve the final target's functionality.

Key oxidative transformations in the synthesis of related Daphniphyllum alkaloids include Dess-Martin periodinane (DMP) oxidation to convert alcohols to aldehydes or ketones, and ozonolysis to cleave double bonds and generate carbonyl functionalities. nih.gov In some strategies, an oxidative Nazarov electrocyclization has been utilized as a novel method for ring formation. researchgate.net

Reductive manipulations are equally critical. Common reductive steps include the reduction of esters and other carbonyl groups using reagents like diisobutylaluminium hydride (DIBAL-H) and sodium borohydride (B1222165) (NaBH₄). nih.gov For instance, in the total synthesis of (+)-codaphniphylline, the reduction of an ester function was a key step in the elaboration of a side chain. Catalytic hydrogenation is another important reductive method used to saturate double bonds, often with high stereoselectivity, which is critical for establishing the correct stereochemistry of the polycyclic core. nih.gov In the synthesis of (-)-calyciphylline N, a highly diastereoselective hydrogenation of a fully substituted diene ester was a pivotal and challenging transformation. nih.govresearchgate.net

| Reaction Type | Reagents/Conditions | Purpose in Synthesis | Example Alkaloid Context |

| Oxidation | Dess-Martin periodinane (DMP) | Alcohol to aldehyde/ketone | (-)-Calyciphylline N nih.gov |

| Ozonolysis | Olefin cleavage to carbonyls | General strategy nih.gov | |

| Oxidative Nazarov electrocyclization | Ring formation | Calyciphylline A-type alkaloids researchgate.net | |

| Reduction | Diisobutylaluminium hydride (DIBAL-H) | Ester to alcohol | (+)-Codaphniphylline |

| Sodium borohydride (NaBH₄) | Ketone to alcohol | (-)-Calyciphylline N nih.gov | |

| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | Alkene saturation | (-)-Calyciphylline N nih.gov | |

| Samarium(II) iodide (SmI₂) | Reductive ring opening | (-)-Calyciphylline N nih.gov |

Rearrangement and Cascade Reactions

Rearrangement and cascade reactions are elegant and efficient strategies that allow for the rapid construction of molecular complexity from simpler precursors in a single operation. These transformations often lead to the formation of multiple bonds and stereocenters in a highly controlled manner.

Aldol (B89426) Cyclization/Retro-aldol Fragmentation: This sequence is a powerful tool for ring construction and modification. An intramolecular aldol cyclization can be used to form a new ring, creating a β-hydroxy ketone intermediate. Subsequent retro-aldol fragmentation can then lead to a different ring system, often with the expulsion of a small molecule. This type of cascade has been utilized in the synthesis of the ABC ring system of calyciphylline A-type alkaloids. nih.gov

Prins/Friedel-Crafts Cascade: A cascade sequence involving a Prins reaction followed by an intramolecular Friedel-Crafts cyclization has been developed for the synthesis of tetralin and benzannulene derivatives, which are structural motifs present in some natural products. This cascade is typically initiated by a Lewis acid and proceeds through a carbocationic intermediate that is trapped by an aromatic ring.

Other Cascade Reactions: The synthesis of Daphniphyllum alkaloids has also seen the application of other innovative cascade reactions. For instance, a photoinduced olefin isomerization/6π-electrocyclization cascade followed by oxidative aromatization was a key feature in the total synthesis of daphenylline (B12778079). nih.gov Radical cyclization cascades have also been employed to rapidly construct complex polycyclic systems.

Biomimetic Synthesis Strategies for this compound and Analogues

Biomimetic synthesis, which seeks to mimic the proposed biosynthetic pathways of natural products, has been a particularly fruitful approach for the synthesis of Daphniphyllum alkaloids, including this compound. These strategies often lead to remarkably efficient and elegant constructions of complex molecular architectures.

The biosynthesis of Daphniphyllum alkaloids is believed to proceed from squalene (B77637) through a series of complex cyclizations and rearrangements. Synthetic chemists have drawn inspiration from these proposed pathways to design laboratory syntheses. A key feature of these biomimetic approaches is often a cascade reaction that assembles a significant portion of the polycyclic core in a single, orchestrated sequence of bond formations. The Heathcock group, in their pioneering work, demonstrated a remarkable biomimetic pentacyclization to construct the core of proto-daphniphylline, a presumed biosynthetic precursor to other Daphniphyllum alkaloids. This strategy involved the reaction of a dialdehyde (B1249045) with ammonia (B1221849) and acetic acid to trigger a cascade of reactions, including Michael additions and Mannich-type cyclizations, to form the pentacyclic skeleton.

While direct mimicry of biosynthetic pathways is powerful, generalized biomimetic strategies have emerged to overcome the limitations of using exact biosynthetic substrates and conditions. These approaches retain the core logic of the biosynthetic route but employ modified substrates, different chemical reactions, or altered reaction pathways to achieve the synthetic goal with greater efficiency and practicality. mdpi.com

Substrate-Altering: In this approach, a substrate that is structurally related but not identical to the natural biosynthetic precursor is used. This can be done to improve the stability of intermediates or to simplify the synthesis of the starting material.

Pathway-Altering: Here, the sequence of bond formations is deliberately changed from the proposed biosynthetic pathway. This can allow for the use of more powerful synthetic transformations or can provide access to a wider range of analogues. An example is a retro-synthetic approach that cleaves a key bond late in the synthesis, a reversal of the biosynthetic construction. mdpi.com

These generalized biomimetic strategies have been successfully applied to the synthesis of a variety of Daphniphyllum alkaloids, demonstrating their power and flexibility in tackling complex natural product synthesis. mdpi.com

Synthetic Routes to this compound Derivatives and Key Structural Subunits

The development of synthetic routes to derivatives and key structural subunits of this compound is crucial for several reasons. It allows for the exploration of structure-activity relationships (SAR), which can lead to the discovery of new therapeutic agents. Furthermore, the synthesis of key subunits can serve as a platform for the total synthesis of this compound itself and its analogues.

Research in this area has focused on the construction of the core ring systems of Daphniphyllum alkaloids. For example, efficient methods have been developed for the synthesis of the tricyclic and tetracyclic cores of calyciphylline A-type alkaloids, which share structural similarities with this compound. nih.govnih.gov These syntheses often employ strategic cyclization reactions, such as the intramolecular Heck reaction and aldol cyclizations, to assemble the core framework. The synthesis of functionalized fragments of this compound has also been reported, providing valuable building blocks for a convergent total synthesis. The ability to synthesize a variety of derivatives with modifications at different positions of the molecule is essential for probing the biological activity of this class of compounds.

Biosynthetic Pathway Elucidation of Codaphniphylline

Investigation of Primary Biosynthetic Precursors and Metabolic Origin

The journey to constructing codaphniphylline (B1170142) begins with fundamental building blocks common to many natural products. Isotopic labeling experiments have been instrumental in tracing the origins of the carbon skeleton and the incorporation of the characteristic nitrogen atom.

Role of Squalene (B77637) and Mevalonate (B85504) Units in Terpenoid Alkaloid Formation

The biosynthesis of Daphniphyllum alkaloids, including this compound, is initiated from the mevalonate pathway. nih.govwikipedia.org This essential metabolic route produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks of isoprenoids. wikipedia.orgmdpi.com Through a series of condensations, these units form farnesyl pyrophosphate (FPP) and subsequently geranylgeranyl pyrophosphate (GGPP). researchgate.net Two molecules of FPP are joined tail-to-tail to create squalene, a thirty-carbon triterpenoid (B12794562). nih.govresearchgate.net

It has been established through isotopic labeling studies that daphniphylline (B78742) and this compound originate from six mevalonate units, which proceed through a squalene-like intermediate. researchgate.net This squalene-derived foundation undergoes significant rearrangement and cyclization to form the complex carbon framework of the Daphniphyllum alkaloids. nih.govresearchgate.net The unbroken chain of squalene can be traced within the pentacyclic core of related alkaloids like sethis compound, providing strong evidence for its role as a key precursor. nih.gov

Elucidation of Nitrogen Atom Incorporation

A defining feature of alkaloids is the presence of a nitrogen atom, and its incorporation into the this compound structure is a critical step in its biosynthesis. Unlike many other alkaloid classes where nitrogen is introduced early in the pathway, in steroidal glycoalkaloids, it is incorporated at a late stage. nih.gov For Daphniphyllum alkaloids, it is hypothesized that the nitrogen atom is introduced into a squalene-derived dialdehyde (B1249045). researchgate.net The source of this nitrogen is believed to be an amino acid, with pyridoxamine (B1203002), a form of vitamin B6, playing a crucial role in its transfer. researchgate.netnih.gov

Hypothesized Biogenetic Cascade and Key Enzymatic Transformations

Following the formation of the squalene-derived precursor and the introduction of nitrogen, a cascade of intricate enzymatic reactions is proposed to construct the final polycyclic structure of this compound. This sequence involves key chemical transformations that build the multiple rings and stereocenters of the molecule with remarkable precision.

Proposed Involvement of Pyridoxamine-Mediated Reactions

A key hypothesis in the biosynthesis of Daphniphyllum alkaloids involves the reaction of a squalene-derived dialdehyde with pyridoxamine. researchgate.net This reaction is proposed to introduce the nitrogen atom and facilitate the formation of a key cyclopentane (B165970) ring through a variation of an enamine Michael reaction. researchgate.net Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a well-known cofactor for enzymes that catalyze reactions involving amino acids, supporting the proposed role of pyridoxamine in this biosynthetic pathway. nih.govresearchgate.net

Intermediacy of Sethis compound-Type Alkaloids in Diversification

It is widely proposed that sethis compound serves as a key intermediate in the biosynthesis of a diverse array of Daphniphyllum alkaloids, including this compound. nih.govresearchgate.net The structure of sethis compound contains the complete carbon skeleton derived from squalene, and it is believed to undergo further transformations to yield other members of the family. nih.gov This suggests that sethis compound is a branching point in the biosynthetic pathway, leading to the structural diversity observed in these natural products. nih.govresearchgate.netresearchgate.net The conversion of a sethis compound-type skeleton to other alkaloid subtypes likely involves further enzymatic oxidations, reductions, and rearrangements.

Intramolecular Diels-Alder and Mannich-Type Closures

The construction of the complex, caged core of this compound is thought to involve powerful ring-forming reactions. A key step in the proposed biosynthetic pathway is an intramolecular Diels-Alder reaction. researchgate.netnih.govresearchgate.net This type of reaction is a highly efficient method for forming six-membered rings and is known to occur in the biosynthesis of other complex natural products. nih.govsemanticscholar.orgnih.govorganic-chemistry.org In the proposed pathway for Daphniphyllum alkaloids, a hypothetical azadiene intermediate undergoes an intramolecular [4+2] cycloaddition to form a crucial imine intermediate. researchgate.net

Following the Diels-Alder reaction, a Mannich-type closure is proposed to complete the formation of the pentacyclic skeleton of sethis compound. researchgate.net The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of a carbon nucleophile. This sequence of an intramolecular Diels-Alder reaction followed by a Mannich-type closure provides a logical and chemically feasible route to the intricate ring system of this compound and related alkaloids. researchgate.net

Advanced Techniques for Biosynthetic Pathway Discovery

The journey to understand how Daphniphyllum plants construct this compound and its congeners has been significantly propelled by modern analytical methods. These techniques allow researchers to peer into the metabolic machinery of the plant at a molecular level, revealing the precursors, intermediates, and the very location of their synthesis.

Isotopic labeling is a cornerstone technique for deciphering biosynthetic pathways. beilstein-journals.orgnih.gov By introducing a precursor molecule containing a "heavy" isotope (like ¹³C or ¹⁵N) into the plant's metabolic system, scientists can trace the journey of the labeled atoms as they are incorporated into more complex molecules. Subsequent analysis, typically using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, reveals which atoms in the final natural product are derived from the labeled precursor, thereby confirming its role in the biosynthetic cascade.

Early feeding experiments with the leaves of Daphniphyllum macropodum using ¹³C-labeled mevalonic acid (MVA) and squalene established that daphniphylline and this compound are derived from six molecules of MVA via a squalene-like intermediate. This finding firmly places the Daphniphyllum alkaloids within the realm of terpenoid biosynthesis. More recent studies have built upon this foundation, employing sophisticated metabolic feeding experiments to refine the proposed biosynthetic map.

A significant finding from these experiments is the relationship between different structural subtypes of Daphniphyllum alkaloids. Research indicates that the C30 alkaloids, which retain the full carbon skeleton derived from squalene, are precursors to the C22 alkaloids, a class to which this compound belongs. This transformation involves the loss of a C8 fragment. Isotope labeling studies have shown that different alkaloid structural types exhibit distinct labeling enrichments that align with these proposed biosynthetic relationships.

| Precursor | Incorporation into | Key Finding |

| ¹³C-Mevalonic Acid | Daphniphylline, this compound | Confirmed the terpenoid origin from six mevalonate units. |

| ¹³C-Squalene | Daphniphylline, this compound | Established a squalene-like intermediate in the pathway. |

| Labeled C30 Alkaloids | C22 Alkaloids | Demonstrated the precursor-product relationship between alkaloid subtypes. |

This table summarizes the key findings from isotopic labeling experiments in the study of Daphniphyllum alkaloid biosynthesis.

Mass spectrometry imaging (MS-imaging) is a powerful, label-free technique that provides a two-dimensional map of the distribution of molecules within a biological tissue. osti.govmdpi.comnih.gov By analyzing thin sections of a plant organ, such as a leaf or stem, MS-imaging can reveal the precise location of specific alkaloids, offering clues about where they are synthesized, transported, and stored.

Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI have been instrumental in studying the spatial organization of alkaloid biosynthesis in Daphniphyllum macropodum. These studies have revealed a remarkable spatial segregation of different alkaloid subtypes within the plant tissues.

Specifically, MS-imaging has shown that the C30 Daphniphyllum alkaloids, the biosynthetic precursors, are predominantly localized in the phloem region of the plant's vascular tissue. In contrast, the C22 alkaloids, including the this compound type, are found to accumulate in the epidermis, the outermost layer of cells. This distinct spatial separation strongly suggests a highly organized and regulated biosynthetic process.

| Technique | Analyte Class | Observed Location in D. macropodum |

| MALDI-MS Imaging | C30 Alkaloids (e.g., Sethis compound type) | Phloem region of vascular tissue |

| MALDI-MS Imaging | C22 Alkaloids (e.g., Daphniphylline/Codaphniphylline type) | Epidermis |

This table illustrates the spatial distribution of Daphniphyllum alkaloid subtypes as revealed by Mass Spectrometry Imaging.

Spatial and Temporal Regulation of Alkaloid Biosynthesis within Plant Tissues

The combined findings from isotopic labeling and MS-imaging paint a compelling picture of the spatial and temporal regulation of this compound biosynthesis. The journey from simple precursors to the complex final structure is not a random process but a highly orchestrated sequence of events occurring in different specialized tissues within the plant.

The current model suggests that the initial stages of the pathway, leading to the formation of C30 alkaloid intermediates from mevalonate and squalene, occur within the phloem. These precursors are then likely transported to the epidermis. It is in the epidermal cells that the later, and perhaps more complex, biosynthetic steps take place. These steps include the significant structural rearrangement and loss of a C8 unit to form the C22 skeleton of this compound, followed by further chemical modifications.

This spatial separation of biosynthetic stages implies a sophisticated transport mechanism for moving the alkaloid intermediates between different cell types. Furthermore, it suggests that the enzymes responsible for the early and late stages of the pathway are localized in different tissues, a common feature in plant specialized metabolism that allows for precise control over the production of complex and often toxic compounds.

The temporal aspect of this regulation is also a key area of investigation. Studies have shown that the incorporation of precursors like MVA into daphniphylline is highest during specific months, suggesting that the biosynthetic activity is influenced by the developmental stage of the plant and seasonal factors. This temporal regulation ensures that the production of these metabolically expensive compounds is aligned with the plant's physiological needs, which may be related to defense against herbivores or pathogens.

Advanced Research Perspectives and Future Directions in Codaphniphylline Studies

Innovations in Synthetic Methodology for Complex Polycyclic Natural Products

The synthesis of codaphniphylline (B1170142) and its congeners, characterized by densely functionalized and stereochemically complex polycyclic frameworks, demands the pinnacle of synthetic innovation. unt.edu Modern organic synthesis has moved beyond linear, step-by-step assembly toward more efficient and elegant strategies. Recent breakthroughs in the synthesis of related Daphniphyllum alkaloids highlight key areas of innovation that are directly applicable to future this compound campaigns.

Key innovative strategies include:

Cascade Reactions: One-pot reactions that form multiple bonds and rings in a single operation significantly enhance synthetic efficiency. nih.gov For instance, the total synthesis of daphenylline (B12778079) utilized a gold-catalyzed 6-exo-dig cyclization followed by an intramolecular Michael addition to rapidly construct the core tricyclic motif. nih.govresearchgate.net

Biomimetic Approaches: Synthetic routes inspired by proposed biosynthetic pathways have proven highly effective. Heathcock's pioneering work on methyl homodaphniphyllate was guided by a biosynthetic hypothesis involving an intramolecular Diels-Alder reaction of an azadiene intermediate. uga.eduresearchgate.net More recently, a generalized biomimetic approach, centered on strategic bond formations that mimic postulated biogenetic networks, enabled the synthesis of 14 different Daphniphyllum alkaloids across four distinct subfamilies. nih.gov

C-H Functionalization: The direct conversion of ubiquitous carbon-hydrogen (C-H) bonds into more complex functional groups represents a paradigm shift in synthesis, minimizing the need for protecting groups and pre-functionalized starting materials. acs.org This strategy streamlines the construction of polysubstituted aromatic and aliphatic fragments common in these alkaloids.

Novel Cycloadditions and Rearrangements: The construction of the unique ring systems often involves powerful cycloaddition and rearrangement reactions. The first total synthesis of (-)-calyciphylline N featured a substrate-controlled, intramolecular Diels-Alder reaction to establish four contiguous stereocenters and a one-pot Nazarov cyclization to forge a key five-membered ring. nih.govacs.org Other syntheses have employed [5+2] cycloadditions and semipinacol rearrangements to build complex tetracyclic cores. mdpi.com

These advanced methods, which focus on step- and atom-economy, are crucial for creating sufficient quantities of this compound and its analogues for further biological study.

Table 1: Comparison of Innovative Synthetic Strategies for Daphniphyllum Alkaloids

| Alkaloid Synthesized | Key Innovative Strategy/Reaction | Purpose of the Strategy | Reference |

|---|---|---|---|

| Daphenylline | Gold-catalyzed 6-exo-dig cyclization / Michael addition cascade | Rapid construction of the bridged 6,6,5-tricyclic core | nih.govresearchgate.net |

| (-)-Calyciphylline N | Intramolecular Diels-Alder reaction; One-pot Nazarov cyclization | Creation of the DEF decahydrocyclopentazulene domain | nih.govacs.org |

| Himalensine A | Intramolecular amide addition cyclization; Intramolecular Diels-Alder | Construction of the ABCD tetracyclic core architecture | researchgate.netsustech.edu.cn |

| Various (14 alkaloids) | Generalized biomimetic approach | Divergent synthesis of four distinct structural subfamilies from common intermediates | nih.gov |

In-depth Enzymatic and Genetic Engineering for Enhanced Biosynthesis

The biosynthesis of Daphniphyllum alkaloids is a complex process hypothesized to originate from the triterpenoid (B12794562) squalene (B77637). baranlab.org While a universal precursor is thought to exist for all members of this family, the specific enzymes that catalyze the intricate cyclizations, rearrangements, and functional group installations remain largely uncharacterized. whiterose-mechanisticbiology-dtp.ac.uk Unraveling this pathway is a major frontier in this compound research.

Recent progress has been made by applying transcriptomics to Daphniphyllum macropodum. This work successfully identified and characterized several terpene synthase (TPS) and triterpene cyclase (TTC) enzymes, which are responsible for creating the foundational carbon skeletons. nih.gov Specifically, researchers demonstrated the activity of two triterpene cyclases that form cycloartenol, a key precursor in the pathway leading to the presumed alkaloid backbone. nih.gov

Future research will focus on:

Enzyme Discovery and Characterization: Identifying and functionally characterizing the downstream enzymes, such as cytochrome P450s, reductases, and aminotransferases, that modify the initial terpenoid scaffold to produce this compound.

Metabolic Engineering: Once key rate-limiting enzymes are identified, their corresponding genes can be manipulated to enhance the production of this compound in the native plant or a heterologous host like yeast or Nicotiana benthamiana. nih.gov Strategies include the co-overexpression of multiple pathway enzymes or the silencing of competing metabolic pathways to channel more precursors toward alkaloid biosynthesis. nih.gov

Genome Editing: Tools like CRISPR/Cas9 offer precise control to upregulate essential biosynthetic genes or downregulate negative regulators, providing a powerful method for systematically optimizing alkaloid yields in the host organism. nih.gov

Table 2: Proposed and Identified Enzymes in Daphniphyllum Alkaloid Biosynthesis

| Enzyme/Enzyme Class | Proposed/Identified Function | Relevance to this compound | Reference |

|---|---|---|---|

| Terpene Synthases (TPSs) | Catalyze the formation of diverse terpene hydrocarbon skeletons | Responsible for early steps in creating the foundational scaffold | nih.gov |

| Triterpene Cyclases (TTCs) | Cyclize squalene or its epoxide to form polycyclic triterpenes (e.g., cycloartenol) | Forms a key sterol precursor to the alkaloid backbone | nih.gov |

| Cytochrome P450s | Catalyze oxidative reactions (e.g., hydroxylations, epoxidations) | Believed to perform key functionalizations and rearrangements of the core structure | nih.govmdpi.com |

| Aminotransferases | Incorporate nitrogen into the molecular scaffold | Crucial for forming the characteristic aza-polycyclic core of the alkaloids | researchgate.netnih.gov |

Advanced Computational Chemistry for Mechanistic Insights and Predictive Modeling

The complex, three-dimensional structures of Daphniphyllum alkaloids and the stereochemically dense transition states involved in their formation present significant challenges to mechanistic understanding. Advanced computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction pathways and predicting outcomes in both chemical synthesis and biosynthesis.

For this compound and its relatives, computational modeling can provide critical insights into:

Feasibility of Key Reactions: DFT calculations can model the transition states of key bond-forming events, such as the proposed intramolecular Diels-Alder reaction in the biomimetic synthesis, to determine their energetic favorability and predict the resulting stereochemistry. researchgate.net

Biosynthetic Cascades: The intricate series of cyclizations and rearrangements that transform a linear precursor like squalene into a complex polycyclic amine can be modeled to support or refine biosynthetic hypotheses. researchgate.net This includes understanding how carbocationic intermediates are stabilized and guided toward specific structural motifs.

Stereochemical Control: In asymmetric synthesis, computational models can help explain the origin of stereoselectivity by comparing the energies of competing diastereomeric transition states, guiding the choice of catalysts and reaction conditions.

Conformational Analysis: Understanding the stable conformations of complex macrocyclic or polycyclic intermediates is crucial for predicting the feasibility of transannular reactions, a strategy that has been explored for the synthesis of alkaloids like himalensine A. digitellinc.com

By providing a molecular-level picture of these complex transformations, computational chemistry serves as a powerful predictive tool that can accelerate synthetic route design and deepen our understanding of nature's enzymatic machinery.

Integration of Chemoenzymatic Synthesis for Access to Diverse Analogues

Chemoenzymatic synthesis, which combines the strengths of traditional chemical synthesis with the unparalleled selectivity of biocatalysis, represents a highly promising future direction for studies on this compound. This integrated approach can overcome many of the challenges associated with purely chemical or biological methods, enabling efficient and selective access to a wide range of molecular analogues for structure-activity relationship (SAR) studies.

The strategy involves using chemical synthesis to rapidly assemble a core molecular scaffold, which then serves as a substrate for one or more enzymatic transformations. acs.org As enzymes from the Daphniphyllum biosynthetic pathway are discovered and characterized, they can be employed as precision tools for late-stage functionalization. nih.gov

Potential applications include:

Selective Oxidation: Using a purified cytochrome P450 enzyme to hydroxylate a specific, unactivated C-H bond on a synthetic intermediate—a transformation that is exceptionally difficult to achieve with chemical reagents.

Glycosylation: Employing glycosyltransferases to attach sugar moieties to the this compound core, potentially improving its pharmacokinetic properties.

Stereoselective Reductions: Using ketoreductases to set specific stereocenters with perfect fidelity, avoiding the formation of difficult-to-separate diastereomeric mixtures.

By strategically merging multi-step chemical sequences with highly selective enzymatic reactions, researchers can efficiently generate a library of novel this compound analogues. This will be instrumental in identifying the key structural features responsible for its biological activity and developing new therapeutic leads.

Q & A

Q. What are the established methods for synthesizing Codaphniphylline, and how can researchers optimize yield and purity during synthesis?

Methodological Answer: this compound synthesis typically involves multi-step organic reactions, such as cycloaddition or alkaloid-specific pathways. Researchers should:

- Design experiments with controlled variables (e.g., temperature, catalyst type) to optimize reaction conditions .

- Use high-performance liquid chromatography (HPLC) to monitor purity at each step, ensuring reproducibility .

- Compare yields against literature benchmarks and troubleshoot side reactions using spectroscopic data (e.g., NMR, IR) .

Q. How can researchers validate the structural elucidation of this compound using spectroscopic and crystallographic data?

Methodological Answer: Structural validation requires:

- Cross-referencing NMR (¹H, ¹³C) and mass spectrometry (MS) data with predicted fragmentation patterns .

- Conducting X-ray crystallography to resolve stereochemistry, followed by deposition of crystallographic data in public repositories (e.g., CCDC) for peer validation .

- Addressing discrepancies in spectral interpretations by revisiting synthetic intermediates or computational modeling (e.g., DFT calculations) .

Q. What in vitro bioassay models are most relevant for preliminary bioactivity screening of this compound?

Methodological Answer: Prioritize assays aligned with hypothesized mechanisms (e.g., kinase inhibition, cytotoxicity):

- Use cell-based models (e.g., cancer cell lines) with positive/negative controls to minimize false positives .

- Validate dose-response relationships using IC₅₀/EC₅₀ calculations and statistical rigor (e.g., triplicate experiments, ANOVA) .

- Document assay protocols in detail to enable replication, per journal guidelines .

Advanced Research Questions

Q. How should researchers reconcile contradictory data on this compound’s pharmacokinetic properties across studies?

Methodological Answer: Contradictions often arise from methodological variability. To address this:

- Perform meta-analyses of existing data, highlighting variables like administration routes, solvent systems, or animal models .

- Conduct comparative pharmacokinetic studies under standardized conditions, using LC-MS/MS for precise metabolite quantification .

- Propose mechanistic hypotheses (e.g., enzyme polymorphism) for inter-study variability and validate via in vitro CYP450 assays .

Q. What strategies can resolve ambiguities in this compound’s mechanism of action when transcriptomic and proteomic data conflict?

Methodological Answer:

- Integrate multi-omics datasets (transcriptomics, proteomics, metabolomics) using pathway enrichment tools (e.g., KEGG, STRING) to identify convergent signaling nodes .

- Validate hypotheses with CRISPR/Cas9 gene knockout models or siRNA silencing followed by functional assays .

- Publish raw datasets in open-access repositories (e.g., GEO, PRIDE) to enable independent verification .

Q. How can computational modeling improve the design of this compound derivatives with enhanced target specificity?

Methodological Answer:

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target vs. off-target proteins .

- Apply QSAR models to correlate structural modifications (e.g., substituent groups) with activity data .

- Validate in silico predictions with synthetic analogs and in vitro binding assays, iterating models based on empirical results .

Data Management & Reproducibility

Q. What protocols ensure rigorous data documentation for this compound research?

Methodological Answer:

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

Q. How should researchers address ethical and compliance challenges in sourcing this compound from natural extracts?

Methodological Answer:

- Obtain permits for biological material collection per the Nagoya Protocol and CITES regulations .

- Document ethnobotanical uses in collaboration with local communities to ensure ethical sourcing .

- Disclose compliance statements in manuscripts, including institutional review board approvals where applicable .

Cross-Disciplinary Applications

Q. What interdisciplinary approaches enhance the study of this compound’s ecological roles and pharmacological potential?

Methodological Answer:

- Collaborate with ethnobotanists to map ecological niches and symbiotic relationships affecting alkaloid production .

- Partner with pharmacologists to explore synergies with existing therapeutics (e.g., combination index analysis) .

- Use machine learning to predict ecological stressors (e.g., climate change) impacting natural this compound sources .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?

Methodological Answer:

- Synthesize a focused library of analogs with systematic structural variations (e.g., ring substitutions, stereochemistry) .

- Test analogs against a panel of related biological targets to map selectivity profiles .

- Publish SAR data in open-access databases (e.g., ChEMBL) to facilitate community-driven drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.